molecular formula C6H4N4S B11770643 Pteridine-4(1H)-thione CAS No. 65882-61-3

Pteridine-4(1H)-thione

Cat. No.: B11770643
CAS No.: 65882-61-3
M. Wt: 164.19 g/mol
InChI Key: GTLUQRDIJWHQGF-UHFFFAOYSA-N
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Description

Pteridine-4(1H)-thione: is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic systems with two nitrogen atoms at positions 1 and 4 in one ring and two nitrogen atoms at positions 1 and 3 in the other ring . This compound is characterized by the presence of a sulfur atom at the 4-position, replacing the oxygen atom found in pteridine-4-one.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pteridine-4(1H)-thione typically involves the condensation of appropriate precursors. One common method is the reaction of 2,4,5-triaminopyrimidine with carbon disulfide under basic conditions, followed by cyclization to form the pteridine ring system . The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: Pteridine-4(1H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride or potassium carbonate.

Major Products:

Scientific Research Applications

Pteridine-4(1H)-thione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Pteridine-4(1H)-thione involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The sulfur atom in the thione group plays a crucial role in its binding affinity and specificity . Additionally, it can participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

Uniqueness: Pteridine-4(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing counterparts. This uniqueness makes it valuable in specific applications where sulfur chemistry is advantageous .

Properties

CAS No.

65882-61-3

Molecular Formula

C6H4N4S

Molecular Weight

164.19 g/mol

IUPAC Name

1H-pteridine-4-thione

InChI

InChI=1S/C6H4N4S/c11-6-4-5(9-3-10-6)8-2-1-7-4/h1-3H,(H,8,9,10,11)

InChI Key

GTLUQRDIJWHQGF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C(=S)N=CN2

Origin of Product

United States

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